molecular formula C19H27N3O3 B5433619 3-{2-[cyclopropyl(ethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

3-{2-[cyclopropyl(ethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

Cat. No. B5433619
M. Wt: 345.4 g/mol
InChI Key: ZRDRLIATWYCSNX-UHFFFAOYSA-N
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Description

The compound “3-{2-[cyclopropyl(ethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide” is a complex organic molecule. It contains a cyclopropyl group, which is a three-membered ring of carbon atoms . The compound also contains an ethyl group, an amino group, and a carboxamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropyl ring and the attachment of the various functional groups . The exact synthesis process would depend on the specific starting materials and reaction conditions. For example, cyclopropane rings can be formed through a variety of methods, including the Simmons-Smith reaction and the Wurtz reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopropyl group would form a three-membered ring, while the ethyl group would be a linear chain of two carbon atoms. The amino group would consist of a nitrogen atom bonded to two hydrogen atoms, and the carboxamide group would consist of a carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the cyclopropyl group could participate in cycloaddition reactions . The amino group could engage in reactions with acids or bases, and the carboxamide group could undergo hydrolysis or other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the cyclopropyl group could influence its shape and reactivity . The presence of the amino and carboxamide groups could affect its polarity and hydrogen bonding capabilities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. For example, if it were a drug, its safety profile would be determined through preclinical and clinical testing . Without more specific information, it’s difficult to provide a detailed safety assessment.

Future Directions

The future directions for research on this compound could include further studies to understand its properties and potential applications. For example, it could be investigated as a potential drug or chemical reagent . Additionally, new synthetic methods could be developed to improve its production .

properties

IUPAC Name

3-[2-[cyclopropyl(ethyl)amino]-2-oxoethyl]-N,N,4-trimethyl-2,3-dihydro-1,4-benzoxazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-5-22(14-7-8-14)18(23)11-15-12-25-17-9-6-13(19(24)20(2)3)10-16(17)21(15)4/h6,9-10,14-15H,5,7-8,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDRLIATWYCSNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CC1)C(=O)CC2COC3=C(N2C)C=C(C=C3)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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